methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether
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Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The specific compound you’re asking about has additional functional groups, including a trifluoromethyl group and an oxadiazolyl group .
Synthesis Analysis
The synthesis of similar trifluoromethyl pyrazole derivatives has been reported in the literature . The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride was scaled to provide access to the desired compounds . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular formula of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is C5H5F3N2O . The average mass is 166.101 Da and the monoisotopic mass is 166.035400 Da .Chemical Reactions Analysis
The synthesis of these types of compounds involves several steps, including lithiation, trapping with electrophiles, and bromination with NBS . Control of concentration in flow is important to avoid precipitation .Scientific Research Applications
New Regional Isomers and SAR Candidates
Research on similar compounds, such as 1-methyl-5-(trifluoromethyl)pyrazoles, has led to the preparation of new regional isomers, which are valuable for synthesizing new structure-activity relationship (SAR) candidates in the bio-active pyrazole phenyl ether series. These efforts indicate the potential of the subject compound in medicinal chemistry and drug design applications (Chupp, 1994).
Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition
Studies on pyrazole phenyl ether herbicides have demonstrated their capacity to induce accumulation of porphyrins in tissue sections and inhibit protoporphyrinogen oxidase (Protox) in vitro, showcasing a method through which these compounds exert herbicidal activity. This points to the agricultural applications of related molecules in controlling weed and plant growth (Sherman et al., 1991).
Optical and Electrochemical Properties in Materials Science
The study of copoly(aryl ether)s consisting of alternate electron-transporting and hole-transporting segments has revealed insights into the optical and electrochemical properties of materials incorporating similar functional groups. These materials have applications in organic electronics and photonics, suggesting the utility of the subject compound in developing advanced materials (Chen & Chen, 2005).
Catalyst for Synthesis in Organic Chemistry
The use of certain catalysts for the synthesis of pyrazol derivatives, including those with phenyl ether groups, has been explored, indicating the role that related compounds could play in facilitating chemical reactions under eco-friendly conditions. This underscores the potential use of the subject compound in synthetic organic chemistry (Karimi-Jaberi et al., 2012).
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSVBDOELEWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether |
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